![molecular formula C23H16FN3O B2664365 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-25-7](/img/structure/B2664365.png)
8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a type of quinolinyl-pyrazole . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells . These novel heterocycles are designed and synthesized by chemists through new strategies .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles involves new strategies on par with the reported methods . For instance, an antimicrobial pyrazole-tethered quinoline was prepared through an intermediate, which was then treated with hydrazine to yield the novel quinoline-appended pyrazoles .Molecular Structure Analysis
The molecular formula of “8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is C17H12FN3O . Its average mass is 293.295 Da and its monoisotopic mass is 293.096436 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinolinyl-pyrazoles are complex and involve multiple steps . For example, the synthesis of an antimicrobial pyrazole-tethered quinoline involved the treatment of an intermediate compound with hydrazine .Applications De Recherche Scientifique
Antibacterial Activity
The incorporation of a fluorine atom into azaaromatic compounds often enhances their biological activity. In the case of fluoroquinolones, this effect is particularly pronounced. These compounds exhibit a broad spectrum of antibacterial activity, making them valuable in clinical practice. Notably, nalidixic acid, the first quinolone drug, lacked fluorine atoms but paved the way for subsequent fluoroquinolones .
Antimalarial Potential
The quinoline ring system has a rich history in antimalarial drug development. Fluoroquine (7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline) and mefloquine are examples of synthetic quinolines with antimalarial properties. Incorporating fluorine into these structures enhances their efficacy .
Enzyme Inhibition and Antineoplastic Activity
Synthetic quinolines have demonstrated inhibition of various enzymes, antineoplastic effects, and antiviral activity. Brequinar® and its analogs, based on the quinoline skeleton, find use in transplantation medicine, rheumatic arthritis, and psoriasis treatment. Flosequinan, another quinoline derivative, is employed for heart disease management .
Agricultural Applications
Certain fluorinated quinolines have practical applications in agriculture. Additionally, they serve as components in liquid crystals, contributing to the field of materials science .
Cyanine Dyes and Commercial Production
Quinoline-based cyanine dyes play a significant role in commercial production. These dyes, derived from quinolines, are widely used .
Liquid Crystals and Fluorinated Derivatives
Fluorinated quinolines find use as components in liquid crystals, which have applications in display technology and other fields .
Other Unique Properties and Research Areas
While the above applications highlight key areas, ongoing research explores novel methods of synthesis, reactivity studies, and other potential practical uses for fluorinated quinolines .
Orientations Futures
The study on N-heterocycles like quinolinyl-pyrazoles has dramatically increased due to its versatility in many significant fields . This suggests that there is a lot of potential for future research in this area, particularly in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Propriétés
IUPAC Name |
8-fluoro-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-10-8-17(9-11-18)27-23-19-13-16(24)7-12-21(19)25-14-20(23)22(26-27)15-5-3-2-4-6-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPWMVMPFUYMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
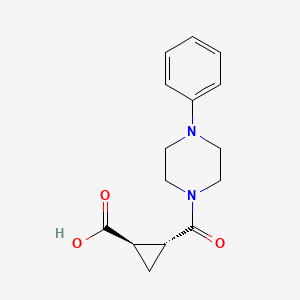
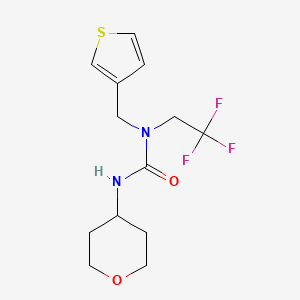
![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate](/img/structure/B2664286.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2664289.png)
![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)
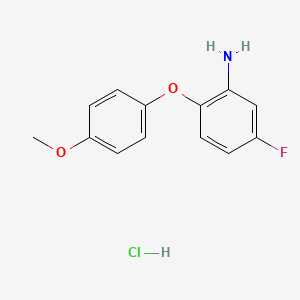
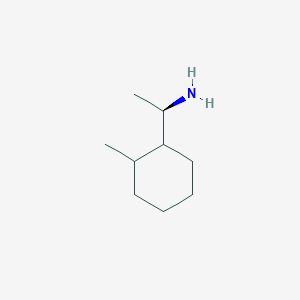
![tert-butyl N-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}carbamate](/img/structure/B2664297.png)
![4-{[3-(Methylamino)propyl]amino}butanoic acid dihydrochloride](/img/structure/B2664298.png)
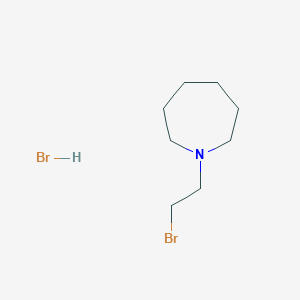
![ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2664300.png)
![3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride](/img/structure/B2664301.png)